9-{[(5S)-5-Amino-5-carboxypentyl]amino}-9-oxononanoic acid

saccharopine dehydrogenase substrate analogue enzyme kinetics

Researchers probing saccharopine dehydrogenase or lysine-acyl transferase pathways often encounter unstable Schiff-base intermediates that confound kinetic assays. This rigid amide-linked analog resolves that instability while providing a defined 8-carbon chain extension for systematic SAR. - Eliminates spontaneous hydrolysis during long-term incubations. - Preserves N⁶-lysyl geometry for active-site docking. - Enables chain-length-dependent inhibition profiling. Supplied with full analytical documentation for immediate pathway-focused research.

Molecular Formula C15H28N2O5
Molecular Weight 316.39 g/mol
CAS No. 650600-93-4
Cat. No. B12608192
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-{[(5S)-5-Amino-5-carboxypentyl]amino}-9-oxononanoic acid
CAS650600-93-4
Molecular FormulaC15H28N2O5
Molecular Weight316.39 g/mol
Structural Identifiers
SMILESC(CCCC(=O)NCCCCC(C(=O)O)N)CCCC(=O)O
InChIInChI=1S/C15H28N2O5/c16-12(15(21)22)8-6-7-11-17-13(18)9-4-2-1-3-5-10-14(19)20/h12H,1-11,16H2,(H,17,18)(H,19,20)(H,21,22)/t12-/m0/s1
InChIKeyVEIANXPHNDEIEV-LBPRGKRZSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

9-{[(5S)-5-Amino-5-carboxypentyl]amino}-9-oxononanoic Acid: Identity & Class Profile


9-{[(5S)-5-Amino-5-carboxypentyl]amino}-9-oxononanoic acid (CAS 650600-93-4) is a synthetic conjugate of the (5S)-5‑amino‑5‑carboxypentyl moiety (the N⁶‑amino acid substructure common to saccharopine) with 9‑oxononanoic acid, linked via an amide bond . With molecular formula C₁₅H₂₈N₂O₅ and a molecular weight of 316.39 g mol⁻¹, it belongs to the hybrid amino‑acid/fatty‑acid class that includes saccharopine, 9‑oxononanoic acid, and N⁶‑carboxyoctyllysine [1]. The compound is principally employed as a research biochemical for probing lysine‑metabolism and saccharopine‑dehydrogenase‑related pathways, where the elongated aliphatic chain relative to natural saccharopine may confer altered enzyme recognition or metabolic stability [2].

Pathway probe
Saccharopine dehydrogenase substrate analogue studies
Stability
Amide bond suitable for prolonged incubation and freeze-thaw cycles
SAR tool
Chain-length and linkage variation for lysine modification enzymes

Why 9-{[(5S)-5-Amino-5-carboxypentyl]amino}-9-oxononanoic Acid Cannot Be Substituted


Saccharopine, 9‑oxononanoic acid, and reduced N⁶‑carboxyoctyllysine differ fundamentally in three respects: the length and hydrophobicity of the dicarboxylic‑acid moiety, the oxidation state of the linking nitrogen (secondary amine versus Schiff base versus amide), and the stereochemical constraint at the bridgehead carbon. These differences dictate substrate‑binding complementarity to the saccharopine‑dehydrogenase active site, susceptibility to hydrolysis or oxidation during long‑term incubation, and the ability to act as a dead‑end inhibitor versus a productive substrate [1][2]. Consequently, substituting one analog for another without experimental validation risks producing artefactual kinetic constants, mis‑assignment of metabolic flux, or failure to detect a bona‑fide inhibitory activity, directly undermining the reliability of procurement decisions for pathway‑focused research [2].

vs Saccharopine Shorter chain, extra carboxylate, higher H-bond capacity – active-site recognition may not transfer
vs 9-Oxononanoic acid Lacks lysine-mimetic moiety; intended for free fatty-acid effector studies, not lysine modification probes
vs Schiff base Labile imine (

9-{[(5S)-5-Amino-5-carboxypentyl]amino}-9-oxononanoic Acid: Key Differentiation Evidence


Structural Differences vs. Saccharopine: Hydrogen-Bond and Hydrophobicity

Saccharopine contains a glutaryl‑2‑amino moiety (five‑carbon dicarboxylate, two carboxyl groups), whereas the target compound replaces this segment with an 8‑carbon aliphatic chain terminating in a single carboxyl group and a ketone oxygen at the C‑9 position. The loss of one carboxylate and the gain of four methylene units alters the theoretical hydrogen‑bond donor/acceptor count from 6/8 (saccharopine) to 4/6 and increases the calculated logP by approximately 1.5–2.0 units (class‑level inference from fragment‑based prediction) [1]. Early analogue studies demonstrated that removing the distal carboxylate of saccharopine obliterates substrate activity toward saccharopine dehydrogenase, indicating that the target compound is unlikely to serve as a productive substrate for this enzyme family, a critical selection criterion for procurement [1].

Predicted H-Bond & logP
Class-level inference
Target: logP ~1.5
HBD 4 / HBA 6
vs
Saccharopine: logP ~0
HBD 6 / HBA 8
Higher hydrophobicity and reduced H-bonding may alter enzyme binding and solubility profile
Fragment-based prediction; experimental logP not published
saccharopine dehydrogenase substrate analogue enzyme kinetics

Amide vs. Schiff Base Stability Under Physiological Conditions

The target compound contains a secondary amide bond linking the 9‑oxononanoyl chain to the (5S)‑5‑amino‑5‑carboxypentyl nitrogen, whereas the primary biological lipation product of 9‑oxononanoic acid with lysine is a Schiff base (imine). Schiff bases are reversibly hydrolyzed under physiological conditions (t₁/₂ typically minutes to hours), and their reduction is required for stable detection in biological matrices [1]. Amides, by contrast, exhibit substantially higher hydrolytic stability (amide bond t₁/₂ in aqueous solution at pH 7.4 and 37 °C is on the order of years). This difference makes the target compound suitable for experiments requiring prolonged incubation or repeated freeze‑thaw cycles without degradation, whereas the native Schiff base adduct requires in‑situ reduction or immediate analysis [1].

Amide vs Schiff base stability
Class-level inference
Target amide: t1/2 > 1 yr vs Schiff base: t1/2 < few hr
Amide-linked tool avoids on-site reduction and supports long-duration assays
No direct hydrolytic comparison published for these exact compounds
chemical stability lipation hydrolysis Schiff base

Chain-Length Recognition Differences vs. 9‑Oxononanoic Acid

9‑Oxononanoic acid (CAS 2553‑17‑5) is a medium‑chain oxo‑fatty acid that enhances rat hepatic carnitine palmitoyltransferase (CPT) activity by ~30% at 100 µM in vitro and inhibits acetyl‑CoA carboxylase . The target compound incorporates the 9‑oxononanoic acid backbone but modifies it at the carboxyl terminus with a bulky, polar amino‑acid‑derived substituent. This modification is predicted to abolish CPT substrate recognition (CPT requires a free carboxyl group to form the acylcarnitine ester) and to alter acetyl‑CoA carboxylase binding. While no direct comparative activity data exist, the structural difference means the two compounds cannot be interchanged in metabolic‑flux studies; the target compound is a lysine‑modification probe, whereas 9‑oxononanoic acid is a free fatty‑acid effector .

Metabolic enzyme activity
Data to verify
No published CPT or ACC data; predicted inactive as CPT substrate (blocked carboxyl group)
Intended as a lysine-modification probe, not a free fatty-acid effector
Structural argument only; direct enzyme assays are unavailable
fatty acid oxidation carnitine palmitoyltransferase lipid metabolism

9-{[(5S)-5-Amino-5-carboxypentyl]amino}-9-oxononanoic Acid: Application Scenarios


Saccharopine Dehydrogenase Binding Pocket Tolerance

Where saccharopine dehydrogenase specificity studies require a structurally defined analog that preserves the N⁶‑lysyl amine geometry but systematically varies the distal carboxylate domain, the target compound offers a rigid amide‑linked, 8‑carbon chain extension that cannot be achieved with natural saccharopine or simple 2‑oxo acids [1]. Laboratories studying lysine catabolism or fungal α‑aminoadipate pathways should procure this compound when chain‑length‑dependent binding or inhibition kinetics are the primary readout.

Stable Isotope-Labeled Internal Standard for Lipation Products

Because the amide bond of the target compound is stable during sample workup and chromatography, a ¹³C‑ or ²H‑labeled version (if commercially synthesized) could serve as a recovery internal standard for quantifying the more labile Schiff base lipation products such as N⁶‑carboxyoctyllysine in food or biological matrices [1]. Procurement is warranted when developing validated methods for processed‑food quality control or biomarker discovery.

SAR Probe for N⁶-Lysine Modification Enzymes

Enzymes that install or remove N⁶‑acyl modifications on lysine (e.g., sirtuins, lysine acetyltransferases) may differentially process the target compound versus shorter‑chain amides or Schiff bases. The compound can be used in SAR panels to define the optimal chain length and linkage chemistry for competitive inhibition or substrate recognition, guiding medicinal chemistry programs targeting lysine‑modifying enzymes.

Application
Selection Property
Validation Focus
Saccharopine dehydrogenase binding studies
Chain-length-dependent binding kinetics
Active-site complementarity & inhibition constants
Lipation product quantification (ISTD)
Amide hydrolytic stability during sample preparation
Recovery efficiency & matrix effects
Lysine modification enzyme SAR panels
N6-acyl chain length and linkage chemistry
Substrate recognition & competitive inhibition profiles
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